5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide
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Description
5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide, also known as CMF-3, is a chemical compound that has gained significant attention in the scientific community due to its potential use in treating various diseases.
Scientific Research Applications
- COX Inhibition : This compound exhibits COX (cyclooxygenase) inhibition properties. COX enzymes play a crucial role in inflammation and pain pathways. Researchers explore its potential as an anti-inflammatory or analgesic agent .
- Selective COX-1 Inhibition : Unlike some other COX inhibitors, this compound selectively targets COX-1, which is involved in maintaining gastric mucosal integrity. Investigating its effects on COX-1 inhibition could lead to safer pain management drugs .
- Protodeboronation Reactions : Researchers have used this compound in catalytic protodeboronation reactions. For example, it was applied in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Hydromethylation Sequence : The compound has been part of hydromethylation sequences, demonstrating its utility in organic transformations .
- Cell Death Mechanisms : In cellular studies, this compound has been investigated for its impact on cell death pathways. It induces PARP cleavage and affects cell-cycle distribution .
- DNA Fragmentation : Researchers have explored its effects on DNA fragmentation, which can provide insights into its potential as an anticancer agent .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Biological Studies
properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-17(11-18(24-12)13-3-5-14(20)6-4-13)19(22)21-15-7-9-16(23-2)10-8-15/h3-11H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXRLHDSSGQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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